Flt3-IN-6
Overview
Description
FLT3-IN-6 is a potent inhibitor of the fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that plays a crucial role in the regulation of hematopoiesis. FLT3 mutations are commonly associated with acute myeloid leukemia (AML), making FLT3 inhibitors valuable in the treatment of this malignancy .
Preparation Methods
The synthesis of FLT3-IN-6 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to enhance the inhibitory activity against FLT3. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
FLT3-IN-6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions .
Scientific Research Applications
FLT3-IN-6 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of FLT3 inhibitors and to develop new inhibitors with improved efficacy.
Biology: Employed in cell-based assays to investigate the role of FLT3 in cell signaling and proliferation.
Medicine: Utilized in preclinical and clinical studies to evaluate its therapeutic potential in treating AML and other FLT3-related malignancies.
Industry: Applied in the development of diagnostic assays and therapeutic formulations targeting FLT3.
Mechanism of Action
FLT3-IN-6 exerts its effects by binding to the active site of the FLT3 receptor, inhibiting its autophosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to the suppression of cell proliferation and induction of apoptosis in FLT3-mutated cells. The molecular targets and pathways involved include the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) and mitogen-activated protein kinase (MAPK) pathways .
Comparison with Similar Compounds
FLT3-IN-6 is compared with other FLT3 inhibitors such as midostaurin, gilteritinib, and quizartinib. While all these compounds target FLT3, this compound is unique in its specific binding affinity and inhibitory potency. Similar compounds include:
Midostaurin: An FDA-approved FLT3 inhibitor used in combination with chemotherapy for AML treatment.
Gilteritinib: Another FDA-approved FLT3 inhibitor with activity against both FLT3 internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations.
Quizartinib: A selective FLT3 inhibitor approved in Japan for relapsed or refractory AML.
This compound stands out due to its unique chemical structure and enhanced efficacy in preclinical models.
Properties
IUPAC Name |
N-[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl]-4-[(1-methylpiperidin-4-yl)amino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3/c1-28-10-8-18(9-11-28)24-17-5-2-15(3-6-17)23(29)25-22-13-19(26-27-22)16-4-7-20-21(12-16)31-14-30-20/h2-7,12-13,18,24H,8-11,14H2,1H3,(H2,25,26,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKFAZZUSWJWRJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC2=CC=C(C=C2)C(=O)NC3=NNC(=C3)C4=CC5=C(C=C4)OCO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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